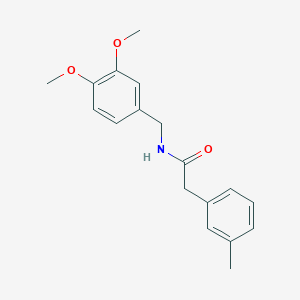![molecular formula C16H21F2N3O3 B5293837 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5293837.png)
2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide is a chemical compound that is used in scientific research. It is also known as DFMO and is a type of inhibitor that is used to study the effects of polyamine metabolism. DFMO has been found to have several potential applications in the field of medicine and biology.
科学研究应用
DFMO is used in scientific research to study the effects of polyamine metabolism. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases such as cancer, inflammation, and neurological disorders. DFMO inhibits the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. By inhibiting ODC, DFMO reduces the levels of polyamines in cells and can be used to study their effects on cell growth and proliferation.
作用机制
DFMO inhibits ODC by irreversibly binding to the enzyme's active site. This prevents the conversion of ornithine to putrescine, which is the first step in polyamine synthesis. DFMO has a long half-life and can effectively reduce ODC activity for several days.
Biochemical and Physiological Effects:
DFMO has been found to have several biochemical and physiological effects. It reduces the levels of polyamines in cells, which can lead to decreased cell growth and proliferation. DFMO has been shown to have anti-cancer effects in various preclinical models, and clinical trials are currently underway to study its potential as a cancer treatment. DFMO has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
DFMO has several advantages for lab experiments. It is a well-established inhibitor of ODC and has been extensively studied in various cell and animal models. DFMO is also relatively easy to use and can be administered orally or intravenously. However, DFMO has some limitations as well. It is a non-specific inhibitor and can also inhibit other enzymes involved in polyamine metabolism. DFMO also has a long half-life, which can make it difficult to study the short-term effects of polyamine depletion.
未来方向
DFMO has several potential future directions in the field of medicine and biology. It may have applications in the treatment of cancer, inflammation, and neurological disorders. DFMO may also be used in combination with other drugs to enhance their efficacy. Future studies may focus on developing more specific inhibitors of ODC or other enzymes involved in polyamine metabolism. DFMO may also be used to study the role of polyamines in other cellular processes such as autophagy and apoptosis.
Conclusion:
In conclusion, 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide is a chemical compound that is used in scientific research to study the effects of polyamine metabolism. DFMO has several potential applications in the field of medicine and biology and has been extensively studied in various cell and animal models. DFMO inhibits ODC and reduces the levels of polyamines in cells, which can lead to decreased cell growth and proliferation. DFMO has several advantages for lab experiments but also has some limitations. Future studies may focus on developing more specific inhibitors of ODC or other enzymes involved in polyamine metabolism and may also investigate the role of polyamines in other cellular processes.
合成方法
DFMO is synthesized by reacting 2,3-difluorobenzyl bromide with N-(3-hydroxypropyl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography.
属性
IUPAC Name |
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O3/c17-12-4-1-3-11(15(12)18)10-21-7-6-20-16(24)13(21)9-14(23)19-5-2-8-22/h1,3-4,13,22H,2,5-10H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCULCWSHLYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCCO)CC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)


![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)
![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[(3S)-2-oxoazepan-3-yl]amino}nicotinamide](/img/structure/B5293794.png)

![2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5293817.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)
amine hydrochloride](/img/structure/B5293831.png)
![3-methyl-N-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyridin-4-amine](/img/structure/B5293850.png)
![N-{2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5293854.png)
![(rel-(1R,3S)-3-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}cyclopentyl)amine dihydrochloride](/img/structure/B5293862.png)